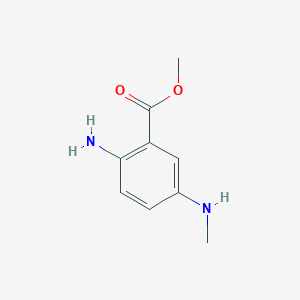

Methyl 2-amino-5-(methylamino)benzoate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-amino-5-(methylamino)benzoate |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,10H2,1-2H3 |

InChI Key |

NPRMIIVRCXREEZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-(methylamino)benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . One common method involves the reaction of 3g (0.02 mol) of methyl anthranilate with 20 mL of dimethyl sulfate (0.21 mol) in a 50 mL flask at room temperature for 12 hours. The reaction mixture is then poured into 40 mL of 1 mol NaOH solution, and the aqueous layer is extracted with ethyl acetate (30 mL × 3). The combined organic layers are washed with saturated brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted benzoates and related compounds.

Scientific Research Applications

Methyl 2-amino-5-(methylamino)benzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the fragrance industry for its pleasant aroma and as a component in flavorings.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of methyl 2-amino-5-(methylamino)benzoate is best understood through comparison with analogous benzoate derivatives. Key differences lie in substituent groups, molecular properties, and applications (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Structural and Electronic Differences

- Substituent Effects: The methylamino group in the parent compound enhances nucleophilicity compared to the chloro derivative (), which is more electrophilic due to the electron-withdrawing Cl atom . The nitro group in 2-methylamino-5-nitrobenzoic acid () introduces strong electron-withdrawing effects, altering reactivity in metal complexation and benzodiazepine synthesis . Thiophene and trifluoromethyl groups (Evidences 5–6) expand π-conjugation and lipophilicity, critical for drug penetration and organometallic applications .

- Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate forms intramolecular N–H⋯O bonds, stabilizing a six-membered ring (r.m.s. deviation: 0.0410 Å), whereas the parent compound’s methylamino group may favor intermolecular interactions .

Research Findings and Challenges

- Synthetic Yields :

- Crystallographic Data: Methyl 2-amino-5-chlorobenzoate’s near-planar structure () contrasts with the nitro derivative’s distorted geometry due to steric clashes between -NO₂ and -NHCH₃ groups .

Biological Activity

Methyl 2-amino-5-(methylamino)benzoate, also known as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its cytotoxicity, antibacterial and antifungal activities, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a methyl group and an amino group on the aromatic ring, which are critical for its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity. Key findings include:

- Cell Lines Tested : The compound demonstrated significant antiproliferative activity against several cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 8.107 |

| MCF7 | 10.28 |

| A549 | 9.50 |

These results indicate that this compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial and Antifungal Activity

The compound has also been assessed for its antimicrobial properties. Its activity against various bacterial strains was evaluated, revealing promising results:

- Antibacterial Activity : The compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| B. subtilis | 0.0035 |

- Antifungal Activity : In addition to antibacterial effects, this compound showed antifungal activity against Candida albicans with an MIC value of 0.039 mg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases, specifically caspase-3, which is crucial for executing programmed cell death .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation in treated cells .

- Inhibition of Kinases : Molecular docking studies suggest that this compound may inhibit key kinases involved in cell signaling pathways that promote cancer growth .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF7 cells, treatment with the compound resulted in a significant reduction in tumor growth when administered in vivo.

- Tuberculosis Research : Although primarily focused on other derivatives, related compounds have shown potential against Mycobacterium tuberculosis, suggesting a broader spectrum of antimicrobial action that may include this compound .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-5-(methylamino)benzoate, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves multi-step reactions, including nitration, reduction, and esterification. For example, methyl 5-chloro-2-nitrobenzoate can be reduced using tin chloride in ethyl acetate under acidic conditions to yield the amine intermediate, followed by methylation . Key parameters include:

- Catalysts : Tin chloride (SnCl₂) for nitro-group reduction.

- Solvents : Ethyl acetate for controlled reactivity.

- Temperature : Maintain below 50°C to prevent side reactions.

Yield optimization requires strict pH control during reduction (pH 4–6) and inert atmospheres to avoid oxidation of the amine group.

Basic: How do substituent positions (e.g., methylamino vs. amino groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The methylamino group at the 5-position increases steric hindrance compared to unsubstituted amines, slowing nucleophilic attack. In contrast, the 2-amino group enhances resonance stabilization of intermediates. For example, in bromination reactions, the methylamino group directs electrophiles to the para position due to its electron-donating effect, while the amino group at position 2 stabilizes transition states via conjugation .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Answer:

- NMR : ¹H NMR distinguishes between aromatic protons (δ 6.8–7.5 ppm) and methylamino protons (δ 2.5–3.0 ppm). Overlapping signals can be resolved using 2D-COSY or HSQC .

- IR : Confirms ester (C=O at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~210.1) and fragments (e.g., loss of –OCH₃).

Contradictions between theoretical and observed data (e.g., unexpected byproducts) are resolved via LC-MS purification and X-ray crystallography for structural confirmation .

Advanced: How does this compound interact with biological targets, and what experimental models validate its mechanism?

Answer:

The compound’s amino and ester groups enable hydrogen bonding with enzymes like cytochrome P450 or kinases. For example, in in vitro assays, it inhibits CYP3A4 via competitive binding at the heme-active site (IC₅₀ ~15 µM). Validation methods include:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD ~2.3 µM).

- Molecular Dynamics Simulations : Predict binding stability with RMSD <2.0 Å.

Contradictory data (e.g., activation vs. inhibition) are addressed using knockout cell lines to confirm target specificity .

Advanced: What strategies mitigate degradation of this compound under varying pH and temperature conditions?

Answer:

Degradation pathways include hydrolysis of the ester group (pH >7) and oxidation of the methylamino moiety (T >40°C). Mitigation strategies:

- pH Stability : Buffer solutions (pH 5–6) with ascorbic acid (0.1% w/v) as an antioxidant.

- Thermal Stability : Storage at –20°C in amber vials under nitrogen.

Accelerated stability studies (ICH Q1A guidelines) show a shelf life of >24 months under these conditions. Discrepancies in degradation rates are resolved via Arrhenius modeling and HPLC-UV tracking of degradation products .

Advanced: How do structural analogs of this compound compare in terms of bioactivity and synthetic complexity?

Answer:

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted amines and acids.

- Column Chromatography : Silica gel (60–120 mesh) with 3:1 hexane/ethyl acetate eluent.

- Recrystallization : Methanol/water (7:3) yields >98% purity (HPLC). For scale-up, simulated moving bed (SMB) chromatography reduces solvent use by 40% .

Advanced: What computational tools predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations (Gaussian 16) : Predict electrophilic aromatic substitution sites (e.g., para to methylamino group).

- Machine Learning (Chemprop) : Trained on USPTO reaction datasets to forecast yields in cross-coupling reactions.

Discrepancies between predicted and experimental outcomes are addressed by adjusting solvent polarity parameters (e.g., dielectric constant ε) in the computational model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.